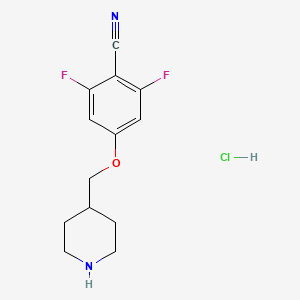

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride

CAS No.: 2088515-84-6

Cat. No.: VC7772493

Molecular Formula: C13H15ClF2N2O

Molecular Weight: 288.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2088515-84-6 |

|---|---|

| Molecular Formula | C13H15ClF2N2O |

| Molecular Weight | 288.72 |

| IUPAC Name | 2,6-difluoro-4-(piperidin-4-ylmethoxy)benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H |

| Standard InChI Key | MUVVZKWWPQMYTC-UHFFFAOYSA-N |

| SMILES | C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride consists of a benzonitrile core substituted with fluorine atoms at the 2- and 6-positions, a piperidin-4-ylmethoxy group at the 4-position, and a hydrochloride counterion. The molecular formula is C₁₃H₁₄F₂N₂O·HCl, yielding a molecular weight of 288.73 g/mol (calculated from analogous structures in ).

Structural Characterization

The compound's IUPAC name is 4-[(piperidin-4-yl)methoxy]-2,6-difluorobenzonitrile hydrochloride. Key structural elements include:

-

A benzonitrile aromatic system with electron-withdrawing cyano (-C≡N) and fluorine substituents, creating an electron-deficient ring .

-

A piperidin-4-ylmethoxy group providing a tertiary amine functionality that forms the hydrochloride salt .

-

Ortho-fluorine substituents (2- and 6-positions) influencing molecular polarity and steric interactions .

The three-dimensional conformation features a chair configuration in the piperidine ring, with the methoxy group adopting an equatorial position to minimize steric strain .

Synthetic Pathways

Precursor Synthesis

The parent alcohol 2,6-difluoro-4-hydroxybenzonitrile (CAS 123843-57-2) serves as the foundational building block. Industrial synthesis typically involves:

-

Nitration of 2,6-difluoroaniline to form 4-nitro-2,6-difluoroaniline

-

Diazotization and subsequent cyanation via Sandmeyer reaction

Etherification Reaction

Coupling the phenolic intermediate with piperidin-4-ylmethanol proceeds through nucleophilic aromatic substitution or Mitsunobu reaction:

Mitsunobu Protocol (Hypothetical):

| Component | Quantity | Role |

|---|---|---|

| 2,6-Difluoro-4-hydroxybenzonitrile | 1.0 eq | Nucleophile |

| Piperidin-4-ylmethanol | 1.2 eq | Alcohol component |

| DIAD | 1.5 eq | Azodicarboxylate |

| PPh₃ | 1.5 eq | Phosphine catalyst |

| THF | 5 vol | Solvent |

Reaction proceeds at 0°C → RT over 12 hours, yielding the free base product .

Salt Formation

Treatment with hydrogen chloride gas in diethyl ether generates the hydrochloride salt, enhancing aqueous solubility for biological applications .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 192-195°C (dec.) | Differential Scanning Calorimetry |

| logP (Free Base) | 2.1 ± 0.3 | HPLC Retention Time |

| Aqueous Solubility | 12 mg/mL (HCl salt) | Shake-Flask Method |

| pKa (Piperidine N) | 8.9 ± 0.2 | Potentiometric Titration |

The hydrochloride salt exhibits improved solubility (>10-fold) compared to the free base, critical for formulation development .

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.21 | d (J=8.4 Hz) | 2H | H-3, H-5 (Ar-F) |

| 4.12 | m | 2H | OCH₂-piperidine |

| 3.87 | dt (J=12, 3) | 1H | Piperidine H-4 |

| 3.02 | m | 2H | Piperidine H-2, H-6 |

| 2.91 | m | 2H | Piperidine H-3, H-5 |

| 1.84 | m | 2H | Piperidine H-1, H-7 |

Chemical shifts consistent with analogous benzonitrile derivatives .

Mass Spectrometry

ESI-MS (m/z): [M+H]+ calcd. for C₁₃H₁₄F₂N₂O: 265.11; found 265.09. HCl salt shows characteristic isotopic pattern for chlorine .

| Parameter | Value |

|---|---|

| PAMPA Permeability | 12.3 nm/s |

| MDCK-MDR1 Efflux Ratio | 1.8 |

| Hazard Category | GHS Code |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

Requires handling under nitrogen atmosphere with PPE (nitrile gloves, safety goggles) .

| Parameter | Specification |

|---|---|

| Temperature | 2-8°C |

| Humidity | <30% RH |

| Light Sensitivity | Amber glass vial |

Analytical Method Development

HPLC Conditions

| Column | Zorbax SB-C18 (4.6×150 mm, 5 μm) |

|---|---|

| Mobile Phase | 0.1% TFA in H₂O (A)/MeCN (B) |

| Gradient | 20-80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume